3,6-Dihydro-2H-1,2-oxazine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3,6-dihydro-2H-oxazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO.ClH/c1-2-4-6-5-3-1;/h1-2,5H,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNFWRXAVLPFCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCON1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80503266 | |
| Record name | 3,6-Dihydro-2H-1,2-oxazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80503266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872-41-3 | |
| Record name | NSC295280 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295280 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6-Dihydro-2H-1,2-oxazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80503266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3,6 Dihydro 2h 1,2 Oxazine and Its Derivatives
Cycloaddition Reactions
Cycloaddition reactions are powerful tools for the formation of cyclic compounds. For the synthesis of 3,6-dihydro-2H-1,2-oxazines, hetero-Diels-Alder and formal [3+3] cycloadditions represent the most prominent and versatile strategies. nih.gov These reactions involve the combination of specific building blocks to assemble the target oxazine (B8389632) ring in a controlled manner.
Hetero Diels-Alder Reactions
The hetero-Diels-Alder (HDA) reaction, a variant of the Nobel prize-winning Diels-Alder reaction, is a cornerstone for the synthesis of 3,6-dihydro-2H-1,2-oxazines. rsc.orgrsc.org In this [4+2] cycloaddition, a conjugated diene reacts with a heterodienophile, which contains a heteroatom. For the synthesis of 1,2-oxazines, nitroso compounds are excellent heterodienophiles, reacting with 1,3-dienes to form the desired heterocyclic ring. nih.govrsc.org This transformation is valued for its ability to create two new bonds and up to four stereocenters in a single step. rsc.org
The reaction between nitroso compounds and conjugated dienes is a primary method for forming the 3,6-dihydro-2H-1,2-oxazine skeleton. rsc.org The catalysis of such reactions can enhance their efficiency and selectivity. While various transition metals are employed to catalyze cycloadditions, palladium complexes, particularly those with phenanthroline ligands, are noted for their catalytic activity in related transformations involving nitro and nitroso compounds. researchgate.netnih.gov Palladium-phenanthroline complexes are recognized as highly active catalysts for the reductive carbonylation of nitro compounds, a process that proceeds through nitrosoarene intermediates. researchgate.net Mechanistic studies on other palladium-phenanthroline catalyzed reactions, such as the cycloisomerization of diallylmalonate, highlight the utility of this catalytic system in forming cyclic structures. mdpi.com However, specific examples detailing the use of palladium/phenanthroline systems to directly catalyze the hetero-Diels-Alder reaction between nitroso compounds and dienes to yield 3,6-dihydro-2H-1,2-oxazines are not extensively documented in the surveyed literature. The field predominantly features other catalytic systems for this specific transformation.
Regioselectivity is a critical aspect of the hetero-Diels-Alder reaction when using unsymmetrical dienes or dienophiles, as it determines the constitutional isomer of the product. In the reaction of arylnitroso compounds with conjugated dienes, the regiochemical outcome is governed by the electronic properties of the reactants, specifically the frontier molecular orbitals (FMO). Research has shown that reactions involving E-2-aryl-1-cyano-1-nitroethenes as the diene component can proceed with complete regiocontrol even without a catalyst. Theoretical studies based on Density Functional Theory (DFT) confirm that these reactions proceed via a polar, single-step mechanism, leading to a specific regioisomer. The interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (or vice-versa) dictates the bond formation, and this can be influenced by the substituents on both the aryl group and the diene. rsc.org For instance, reactions of (2E)-3-aryl-2-nitroprop-2-enenitriles with isobutene have been developed as a green, one-pot synthesis that proceeds with full atomic economy and selectivity.
Table 1: Regioselectivity in Hetero-Diels-Alder Reactions
| Diene Component | Dienophile | Conditions | Regioselectivity | Yield (%) | Reference(s) |
| E-2-phenyl-1-cyano-1-nitroethene | Methylenecyclopentane (B75326) | Chloroform, 60°C, 24h | Full regiocontrol | Not specified | |
| (2E)-3-aryl-2-nitroprop-2-enenitrile | Isobutene | Green, one-pot | Full selectivity | 65.1 | |
| 2-Trimethylsilyloxy-1,3-butadiene | Acyl nitroso compound | CH₂Cl₂, -78°C | >95:5 | 92 | nih.gov |
Achieving enantioselectivity in the nitroso Diels-Alder reaction is a significant goal, as it allows for the synthesis of chiral, non-racemic 1,2-oxazine derivatives. This has been successfully accomplished using chiral catalysts. Copper(I) complexes bearing chiral ligands, such as DTBM-Segphos, have proven highly effective in catalyzing the asymmetric intermolecular nitroso Diels-Alder reaction. Reactions between various substituted cyclic 1,3-dienes and highly reactive nitroso compounds derived from pyrimidines or pyridazines can yield cycloadducts with exceptional levels of regio-, diastereo-, and enantioselectivity. nih.gov For example, using a Cu(I)-DTBM-Segphos catalyst, high yields (up to 99%) and enantiomeric excesses (ee) of over 99% have been reported. The choice of ligand and the silyl (B83357) group on acyclic dienes can also dramatically influence the enantioselectivity of the transformation. nih.gov
Table 2: Asymmetric Nitroso Diels-Alder Reaction Data
| Diene | Nitroso Compound | Catalyst System | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) | Reference(s) |
| Cyclohexadiene | Pyrimidine-derived | Cu(I)-DTBM-Segphos | 99 | >99:1 | >99 | |
| Cyclopentadiene | Pyridazine-derived | Cu(I)-DTBM-Segphos | 96 | >99:1 | 99 | |
| (2Z,4E)-3-Triisopropylsilyloxy-2,4-hexadiene | 6-Methyl-2-nitrosopyridine | CuI-Segphos | 92 | >99:1 | 98 | nih.gov |
Formal [3+3] Cycloadditions
As a complementary approach to the [4+2] Diels-Alder reaction, formal [3+3] cycloadditions provide a powerful strategy for constructing six-membered heterocyclic rings like 3,6-dihydro-2H-1,2-oxazines. This method involves the reaction of a three-atom component with another three-atom synthon. While historically considered rare, this methodology has seen significant development.
A notable and efficient [3+3] cycloaddition methodology for synthesizing 4-alkoxy-3,6-dihydro-2H-1,2-oxazines involves the reaction of lithiated alkoxyallenes with nitrones. This approach, pioneered by Reissig and coworkers, provides excellent control over the stereochemical outcome. The addition of lithiated methoxyallene (B81269) to chiral nitrones derived from carbohydrates proceeds with high diastereoselectivity, allowing for the synthesis of enantiomerically pure 1,2-oxazine derivatives. The stereochemical course of the reaction (i.e., which diastereomer is formed) can be divergent depending on the specific nitrone substrate used, affording access to a range of highly substituted, enantiopure oxazines. This method showcases a stepwise cycloaddition process where the lithiated allene (B1206475) acts as the three-carbon component, reacting with the C=N-O system of the nitrone. The resulting heterocyclic products are valuable intermediates for the synthesis of carbohydrate mimetics and other complex targets.
Table 3: Diastereoselective [3+3] Cycloaddition of Lithiated Alkoxyallenes and Nitrones
| Nitrone Substrate | Lithiated Alkoxyallene | Conditions | Major Product Diastereomer | Diastereomeric Ratio (d.r.) | Reference(s) |
| D-Glyceraldehyde-derived nitrone | Lithiated methoxyallene | THF, -78°C to -20°C | (4S,5R,6R) | >95:5 | |
| L-Glyceraldehyde-derived nitrone | Lithiated methoxyallene | THF, -78°C to -20°C | (4R,5S,6S) | >95:5 | |
| Carbohydrate-derived aldonitrone | Lithiated methoxyallene | THF, -100°C | Stereodivergent products | up to >98:2 |
Nitrones with Electrophilic Vinylcarbene Intermediates (Metal-Catalyzed Asymmetric Synthesis)
The asymmetric formal [3+3]-cycloaddition reaction between nitrones and electrophilic vinylcarbene intermediates represents a powerful method for synthesizing 3,6-dihydro-1,2-oxazines. nih.govcapes.gov.br This process is effectively catalyzed by dirhodium(II) carboxylates, which facilitate the reaction of nitrones with a β-TBSO-substituted vinyldiazoacetate. nih.govcapes.gov.br The use of chiral ligands, specifically N-phthaloyl-(S)-(amino acid)-ligated dirhodium carboxylates, induces high enantiocontrol in these cycloadditions. nih.govcapes.gov.br This methodology is applicable to both acyclic and cyclic nitrones, producing the desired 3,6-dihydro-1,2-oxazine derivatives in high yields. nih.govcapes.gov.br A rhodium(II)-catalyzed reaction involving cyclic nitronates and vinyl diazoacetates also proceeds via a [3+3]-annulation to yield bicyclic unsaturated nitroso acetals with excellent diastereoselectivity. mdpi.com
Table 1: Metal-Catalyzed Asymmetric [3+3]-Cycloaddition of Nitrones
| Catalyst System | Reactants | Product Type | Key Feature |
|---|---|---|---|
| Dirhodium(II) carboxylates | Nitrones and β-TBSO-substituted vinyldiazoacetate | 3,6-Dihydro-1,2-oxazines | High yields. nih.govcapes.gov.br |
| N-phthaloyl-(S)-(amino acid)-ligated dirhodium carboxylates | Acyclic and cyclic nitrones | Enantiomerically enriched 3,6-Dihydro-1,2-oxazines | High enantiocontrol. nih.govcapes.gov.br |
| Rhodium(II) octanoate (B1194180) | Cyclic nitronates and vinyl diazoacetates | Bicyclic nitroso acetals | Excellent diastereoselectivity. mdpi.com |
Gold-Catalyzed Regiospecific and Diastereoselective 1,3-Dipolar Cycloaddition
Gold catalysis offers a distinct approach for the synthesis of heterocyclic compounds. researchgate.net In the context of forming 1,2-oxazine-related structures, gold(I)-catalyzed reactions have been developed for cascade processes leading to complex molecules. researchgate.net For instance, gold(I) can catalyze an asymmetric cyclopropanation/C–C cleavage/Wagner–Meerwein rearrangement of yne-methylenecyclopropanes to create bicyclic ring systems. acs.org While direct gold-catalyzed 1,3-dipolar cycloaddition of nitrones to form 3,6-dihydro-2H-1,2-oxazines is a specific area of ongoing research, the principles of gold catalysis in similar transformations are well-established. For example, the reaction of gold(III)-isocyanides with nitrones leads to the formation of gold(III) carbene complexes or other rearranged products, demonstrating the reactivity of nitrones with gold compounds. researchgate.netfigshare.com The development of catalytic enantioselective 1,3-dipolar cycloadditions is a significant field, with various metal catalysts being employed to control diastereo- and enantioselectivity. researchgate.net Silver(I) catalysts, in conjunction with dirhodium acetate, have been used in asymmetric formal [3+3]-cycloadditions with nitrones and donor-acceptor cyclopropenes to generate 3,6-dihydro-1,2-oxazine derivatives with exceptional stereocontrol. researchgate.net
1,3-Addition Reactions
A highly efficient method for the formation of 3,6-dihydro-2H-1,2-oxazines utilizes the reaction of α,β-unsaturated nitrones with dimethylsulfoxonium methylide. researchgate.net The reaction proceeds through a nucleophilic addition of the methylide to the C=N bond of the nitrone, which initially forms an aziridine (B145994) N-oxide intermediate. researchgate.net This intermediate is unstable and undergoes a subsequent Meisenheimer rearrangement to afford the final 3,6-dihydro-2H-1,2-oxazine product in yields up to 70%. researchgate.net A key finding of this method is the confirmed incorporation of a methylene (B1212753) group at the C3 position of the oxazine ring. researchgate.net This strategy is applicable to a broad range of β-aryl-substituted α,β-unsaturated nitrones. researchgate.net The stereochemistry of the addition of dimethylsulfoxonium methylide to α,β-unsaturated ketones (a related reaction) has been shown to be influenced by factors such as protecting groups, solvents, and temperature, often favoring an anti-addition pathway. nih.gov
Ring-Closing Metathesis Strategies
Ring-closing metathesis (RCM) has emerged as a versatile and powerful tool in heterocyclic synthesis, including for the formation of 3,6-dihydro-2H-1,2-oxazines and related dihydropyrans. researchgate.netkoreascience.kr This strategy involves the use of ruthenium-based catalysts, such as the Grubbs catalyst, to facilitate the intramolecular cyclization of a diene precursor. researchgate.netkoreascience.kr RCM is valued for its tolerance of various functional groups and the mild conditions under which it proceeds. koreascience.kr The synthesis of unsaturated researchgate.netnih.govoxazines can be achieved using RCM as a key step. researchgate.net For example, chiral unsaturated researchgate.netnih.gov-oxazinone heterocycles have been synthesized in high yields and with excellent enantiomeric excesses using a combination of iridium-catalyzed allylic substitution and RCM. researchgate.net The choice of catalyst and reaction conditions is crucial for success, especially on a larger scale, where challenges include catalyst poisoning and the formation of dimeric impurities. drughunter.com Optimized conditions, such as temperature control and the use of additives like phenol, can suppress side reactions and improve the yield of the desired cyclic product. nih.gov
Table 2: Application of RCM in Heterocycle Synthesis
| Catalyst | Precursor Type | Product | Key Advantage |
|---|---|---|---|
| Grubbs Ruthenium Benzylidene Catalyst | Allyl-O-homoallyl compounds (Dienes) | 3,6-Dihydro-2H-pyrans | High functional group tolerance. koreascience.kr |
| Grubbs 1st Generation (with ethene) | Prochiral 4-(allyloxy)hepta-1,6-diynes | 4-Alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans | Suppresses side reactions. beilstein-journals.org |
| Iridium catalyst / RCM catalyst | Allylic precursors | Chiral unsaturated researchgate.netnih.gov-oxazinones | High yield and enantiomeric excess. researchgate.net |
Precursors and Intermediate Compounds in 3,6-Dihydro-2H-1,2-Oxazine Synthesis
The synthesis of the 3,6-dihydro-2H-1,2-oxazine ring system relies on a variety of precursor and intermediate compounds. Nitrones are among the most common and versatile precursors, acting as 1,3-dipoles in cycloaddition reactions. rsc.org Both cyclic and acyclic nitrones, such as α,β-unsaturated nitrones and L-erythrose-derived cyclic nitrones, are frequently employed. researchgate.netresearchgate.net
Another key class of precursors is nitroso compounds, which can act as dienophiles in hetero-Diels-Alder reactions with conjugated dienes. researchgate.net Six-membered cyclic nitronates (5,6-dihydro-4H-1,2-oxazine N-oxides), which are themselves readily accessible from conjugated nitroalkenes and olefins, serve as valuable intermediates for further transformations into 1,2-oxazine derivatives. mdpi.com
Other important starting materials and intermediates include:
Vinyldiazoacetates: Used to generate vinylcarbene intermediates for [3+3] cycloadditions. nih.govmdpi.com
Dimethylsulfoxonium methylide: A key reagent for addition to α,β-unsaturated nitrones. researchgate.net
Dienes: Essential for both hetero-Diels-Alder reactions and as precursors for RCM. researchgate.netkoreascience.kr
Alkoxyallenes: Can be used with nitrones to prepare bicyclic 2H-1,2-oxazine derivatives. researchgate.net
Anthranilic acid: A precursor for synthesizing benzoxazine (B1645224) derivatives through condensation with aldehydes and subsequent cyclization. actascientific.com
The formation of the target heterocycle often involves key intermediates like aziridine N-oxides (in the Meisenheimer rearrangement pathway) or various metal-carbene complexes in catalyzed reactions. nih.govresearchgate.net
Stereochemical Control and Diastereoselectivity in 3,6-Dihydro-2H-1,2-Oxazine Formation
Achieving stereochemical control is a paramount objective in the synthesis of 3,6-dihydro-2H-1,2-oxazines, as the creation of multiple contiguous stereocenters is often possible. The 1,3-dipolar cycloaddition of a nitrone to an olefin, for example, can generate up to three new stereogenic centers in a single step. chem-station.com
Several strategies are employed to govern the diastereoselectivity and enantioselectivity of these reactions:
Chiral Catalysts: The use of metal complexes with chiral ligands is a primary method for inducing asymmetry. As mentioned, N-phthaloyl-(S)-(amino acid)-ligated dirhodium carboxylates provide high enantiocontrol in [3+3] cycloadditions. nih.govcapes.gov.br Similarly, Cu(I)-diphosphine complexes have been used in asymmetric nitroso-Diels-Alder reactions to afford cycloadducts with very high regio-, diastereo-, and enantioselectivities. researchgate.net
Substrate Control: The inherent chirality of a starting material can direct the stereochemical outcome. For instance, an L-erythrose-derived cyclic nitrone reacted with alkoxyallenes to form bicyclic 2H-1,2-oxazine derivatives as single diastereomers. researchgate.net
Reaction Conditions: Optimization of reaction conditions, including the choice of catalyst, solvent, and temperature, is crucial. A rhodium(II)-catalyzed reaction of cyclic nitronates with vinyl diazoacetates was optimized to achieve excellent diastereoselectivity by selecting Rh(II) octanoate as the catalyst and THF as the solvent at room temperature. mdpi.com
Kinetic Resolution: Domino reactions involving enzyme-catalyzed kinetic resolution can be coupled with intramolecular cycloadditions. This approach has been used to resolve cyclic nitrones, leading to the formation of products as single enantio- and diastereomers. chem-station.com
The development of analytical methods, such as HPLC with chiral stationary phases, is also essential for determining the ratio of stereoisomers and for optimizing conditions for stereoselective synthesis. researchgate.net
Chiral Auxiliary Approaches
The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. researchgate.netresearchgate.net This approach involves the temporary incorporation of a chiral molecule, the auxiliary, into the substrate. The steric and electronic properties of the auxiliary then direct the stereochemical course of a subsequent reaction, after which the auxiliary can be cleaved and ideally recovered. researchgate.netresearchgate.net While a broad range of chiral auxiliaries have been successfully employed in various asymmetric transformations, their application in the synthesis of 3,6-dihydro-2H-1,2-oxazines has been explored through several key strategies, most notably in asymmetric hetero-Diels-Alder reactions. bohrium.comharvard.edu
Prominent chiral auxiliaries such as Evans oxazolidinones and Oppolzer's camphorsultam are widely used to induce chirality in Diels-Alder reactions. researchgate.netbohrium.comharvard.edu These auxiliaries are typically attached to the dienophile to control the facial selectivity of the cycloaddition. Although direct and detailed examples of their application in the synthesis of the parent 3,6-dihydro-2H-1,2-oxazine are not extensively documented in readily available literature, the principles are well-established in the synthesis of other heterocyclic systems.
A notable and effective strategy involves the use of carbohydrate-based chiral auxiliaries. mdpi.com Carbohydrates represent a class of readily available and inexpensive chiral molecules with multiple stereocenters, making them ideal candidates for use as chiral scaffolds. mdpi.com In one approach, a carbohydrate derivative is appended to the diene component of a hetero-Diels-Alder reaction. The cycloaddition of this chiral diene with a nitroso compound proceeds with high diastereoselectivity, leading to the formation of an enantiomerically enriched 6H-1,2-oxazine, a constitutional isomer and useful precursor to the 3,6-dihydro-2H-1,2-oxazine system. The chiral carbohydrate auxiliary effectively shields one face of the diene, directing the approach of the nitroso dienophile.
Another example is the use of tartaric acid esters as chiral auxiliaries on the nitroso dienophile in hetero-Diels-Alder reactions, which has been shown to be a powerful method for asymmetric induction. researchgate.net
The following table summarizes representative findings in the application of chiral auxiliaries for the asymmetric synthesis of 1,2-oxazine derivatives.
Table 1: Chiral Auxiliary Approaches to 1,2-Oxazine Derivatives
| Chiral Auxiliary Type | Reaction Type | Substrates | Key Findings | Reference |
|---|---|---|---|---|
| Carbohydrate-based | Hetero-Diels-Alder Reaction | Chiral diene (with carbohydrate auxiliary) and nitroso compound | High diastereoselectivity in the formation of 6H-1,2-oxazines. The auxiliary controls the facial selectivity of the cycloaddition. | mdpi.com |
| Tartaric Acid Ester | Hetero-Diels-Alder Reaction | Diene and chiral nitroso dienophile (with tartaric acid ester auxiliary) | Effective for asymmetric induction in the formation of the oxazine ring. | researchgate.net |
| Evans Oxazolidinone | Diels-Alder Reaction (General Principle) | N-Acroyl oxazolidinone and diene | Widely used for controlling stereochemistry in cycloadditions, applicable in principle to aza-Diels-Alder reactions. | researchgate.netbohrium.comharvard.edu |
| Oppolzer's Camphorsultam | Diels-Alder Reaction (General Principle) | N-Acroyl camphorsultam and diene | Effective chiral auxiliary for various cycloaddition reactions, providing high levels of stereocontrol. | harvard.edu |
Organocatalytic Asymmetric Synthesis
Organocatalysis has emerged as a powerful third pillar of asymmetric catalysis, alongside biocatalysis and transition-metal catalysis. This field utilizes small organic molecules to catalyze chemical transformations enantioselectively. For the synthesis of chiral 3,6-dihydro-2H-1,2-oxazines and their derivatives, organocatalytic strategies, particularly asymmetric aza-Diels-Alder and cascade reactions, have proven to be highly effective. researchgate.netresearchgate.net
One prominent approach involves the use of chiral phosphoric acids (CPAs). CPAs can act as bifunctional catalysts, activating both the dienophile and the diene through hydrogen bonding interactions. osi.lv For instance, the inverse-electron-demand aza-Diels-Alder reaction of enecarbamates with N-aryl α,β-unsaturated ketimines, catalyzed by a chiral phosphoric acid, provides access to highly substituted tetrahydropyridine (B1245486) derivatives, a reaction type that is conceptually applicable to oxazine synthesis. scite.ai More directly, chiral phosphoric acids have been used to catalyze the reaction between carbamate-dienes and nitrosoarenes, yielding 1,2-oxazines with high regio-, diastereo-, and enantioselectivity. osi.lv
Proline and its derivatives are another cornerstone of organocatalysis. While their application in the direct synthesis of 3,6-dihydro-2H-1,2-oxazine is an area of ongoing research, their utility in related aza-Diels-Alder reactions is well-documented. nih.gov These catalysts typically operate through the formation of a chiral enamine or iminium ion intermediate.
Furthermore, highly innovative dual-organocatalyst systems have been developed for the asymmetric synthesis of dihydro-1,2-oxazine derivatives. researchgate.net A one-pot cascade reaction, for example, can involve an asymmetric α-aminoxylation, an aza-Michael addition, and an aldol (B89426) condensation, all promoted by a combination of organocatalysts. This strategy allows for the rapid construction of complex, optically active 1,2-oxazine structures from simple starting materials in a single operation with excellent enantioselectivity (often >99% ee) and diastereoselectivity. researchgate.net Another relevant cascade reaction involves an organocatalytic aza-Michael/hemiacetal sequence, which has been successfully applied to the synthesis of other nitrogen-containing heterocycles like pyrazolidines using catalysts such as (S)-diphenylprolinol trimethylsilyl (B98337) ether, demonstrating the potential of such strategies for oxazine synthesis. nih.gov
The following table presents a selection of research findings on the organocatalytic asymmetric synthesis of 3,6-dihydro-2H-1,2-oxazine derivatives.
Table 2: Organocatalytic Asymmetric Synthesis of 3,6-Dihydro-2H-1,2-Oxazine Derivatives
| Organocatalyst Type | Reaction Type | Substrates | Yield | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Dual Organocatalyst | Cascade (α-aminoxylation/aza-Michael/aldol) | Aldehydes, nitrosobenzene, and enals | Up to 70% | >99% ee, up to >99:1 dr | researchgate.net |
| Chiral Phosphoric Acid | Inverse-Electron-Demand aza-Diels-Alder | Carbamate-dienes and nitrosoarenes | High | High regio-, diastereo-, and enantioselectivity | osi.lv |
| (S)-Diphenylprolinol trimethylsilyl ether | Cascade (aza-Michael/hemiacetal) | Disubstituted hydrazines and α,β-unsaturated aldehydes | Up to 86% | 99% ee, >20:1 dr | nih.gov |
| Proline-based catalysts | Aza-Diels-Alder Reaction | Imines and dienes | Established for related aza-heterocycles, demonstrating potential for oxazine synthesis. | nih.gov |
Chemical Transformations and Reactivity Mechanisms of the 3,6 Dihydro 2h 1,2 Oxazine Scaffold
Oxidation Reactions
The carbon-carbon double bond within the 3,6-dihydro-2H-1,2-oxazine ring is susceptible to various oxidation reactions, providing pathways to introduce new functional groups with specific stereochemistry.
The hydroboration-oxidation of the double bond in the 3,6-dihydro-2H-1,2-oxazine scaffold is a two-step process that results in the formation of a hydroxylated tetrahydro-1,2-oxazine. wikipedia.orgmasterorganicchemistry.com This reaction sequence is a classic method for the anti-Markovnikov hydration of an alkene, where the hydroxyl group adds to the less substituted carbon of the double bond. wikipedia.orgmasterorganicchemistry.com
The reaction proceeds via the syn-addition of a borane (B79455) reagent (like BH₃) across the double bond, forming a trialkylborane intermediate. wikipedia.orgmasterorganicchemistry.com Subsequent oxidative work-up, typically with hydrogen peroxide (H₂O₂) in a basic solution, replaces the carbon-boron bond with a carbon-hydroxyl bond, with retention of stereochemistry. masterorganicchemistry.com This stereospecificity is crucial in synthetic applications, as it allows for predictable control over the orientation of the newly introduced hydroxyl group. researchgate.net For instance, the hydroboration/oxidation of enantiopure 3,6-dihydro-2H-1,2-oxazines has been utilized to introduce an additional hydroxy group in a highly stereoselective manner, demonstrating the substrate's ability to control the diastereoselectivity of the reaction. researchgate.net
Mechanism of Hydroboration-Oxidation:
Hydroboration: The borane (BH₃) adds to the C=C double bond in a concerted, four-membered transition state. The boron atom adds to the more substituted carbon, while the hydrogen atom adds to the less substituted carbon, resulting in an organoborane intermediate. This process is repeated until all B-H bonds have reacted. wikipedia.orgmasterorganicchemistry.com
Oxidation: The organoborane is treated with hydrogen peroxide and a base (e.g., NaOH). The hydroperoxide ion attacks the boron atom, followed by a rearrangement where the alkyl group migrates from boron to the adjacent oxygen atom. youtube.comyoutube.com This step occurs with retention of configuration.
Hydrolysis: The resulting borate (B1201080) ester is hydrolyzed by the aqueous base to yield the alcohol and a borate salt. masterorganicchemistry.com
Table 1: Hydroboration-Oxidation of 3,6-Dihydro-2H-1,2-Oxazine
| Step | Reagents | Key Transformation | Stereochemistry | Regioselectivity |
| 1. Hydroboration | BH₃•THF, B₂H₆ | Addition of B-H across C=C bond | syn-addition | Boron adds to C-5 |
| 2. Oxidation | H₂O₂, NaOH | Replacement of C-B bond with C-OH bond | Retention of configuration | Anti-Markovnikov (OH on C-4) |
Dihydroxylation of the double bond in the 3,6-dihydro-2H-1,2-oxazine ring introduces two hydroxyl groups on adjacent carbon atoms (C-4 and C-5), forming a vicinal diol. libretexts.orglibretexts.org This transformation is typically achieved using oxidizing agents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). libretexts.orgresearchgate.net
The reaction with osmium tetroxide is a reliable method for syn-dihydroxylation. wikipedia.orgmasterorganicchemistry.com The mechanism involves a concerted [3+2] cycloaddition of OsO₄ to the alkene, forming a cyclic osmate ester intermediate. libretexts.orgwikipedia.org This intermediate is then cleaved, either reductively (e.g., with NaHSO₃) or oxidatively (e.g., with N-methylmorpholine N-oxide, NMO), to release the cis-diol and regenerate the osmium catalyst in the case of catalytic systems. libretexts.orgskku.edu The use of catalytic amounts of the toxic and expensive OsO₄ with a stoichiometric co-oxidant like NMO is the preferred modern method. libretexts.orgskku.edu The dihydroxylation of a substituted 1,2-oxazine derivative using potassium permanganate has also been shown to smoothly yield the corresponding 1,2-diol. researchgate.net
Mechanism of Osmium Tetroxide Dihydroxylation:
Cycloaddition: The alkene's π-bond attacks the osmium tetroxide in a concerted fashion, forming a five-membered cyclic osmate ester. This step establishes the syn stereochemistry as both oxygen atoms are delivered to the same face of the double bond. libretexts.orglibretexts.org
Hydrolysis/Cleavage: The osmate ester is hydrolyzed, breaking the Os-O bonds to liberate the vicinal syn-diol. libretexts.org
Table 2: Dihydroxylation of 3,6-Dihydro-2H-1,2-Oxazine
| Reagent System | Key Intermediate | Stereochemical Outcome |
| 1. OsO₄ (catalytic), NMO2. H₂O | Cyclic osmate ester | syn-dihydroxylation |
| 1. KMnO₄ (cold, dilute, basic)2. H₂O | Cyclic manganate (B1198562) ester | syn-dihydroxylation |
Epoxidation of the 3,6-dihydro-2H-1,2-oxazine scaffold introduces an oxirane (epoxide) ring across the double bond. This is commonly achieved using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comleah4sci.com The reaction is stereospecific, proceeding via a syn-addition of the oxygen atom to the double bond. masterorganicchemistry.com
The mechanism, often referred to as the "Prilezhaev reaction," is a concerted process. masterorganicchemistry.com The alkene acts as a nucleophile, attacking the electrophilic oxygen of the peroxyacid, while simultaneously, the peroxyacid's hydroxyl proton is transferred to its carbonyl oxygen. This occurs through a cyclic transition state, resulting in the formation of the epoxide and the corresponding carboxylic acid (m-chlorobenzoic acid in the case of m-CPBA) as a byproduct. masterorganicchemistry.comleah4sci.com The resulting epoxide is a valuable intermediate, as the strained three-membered ring can be opened by various nucleophiles to generate trans-functionalized products.
Mechanism of m-CPBA Epoxidation:
Concerted Oxygen Transfer: The peroxyacid delivers an oxygen atom to the alkene in a single, concerted step through a butterfly-like transition state. masterorganicchemistry.com
Product Formation: This process breaks the C=C π-bond and the weak O-O bond of the peroxyacid, while forming two new C-O bonds, creating the epoxide ring. masterorganicchemistry.com
Table 3: Epoxidation of 3,6-Dihydro-2H-1,2-Oxazine
| Reagent | Reaction Type | Key Feature |
| m-CPBA | Peroxyacid epoxidation | Concerted, stereospecific syn-addition |
N-O Bond Cleavage Reactions
The N-O bond is the weakest bond in the 3,6-dihydro-2H-1,2-oxazine heterocycle, making its cleavage a key and synthetically useful transformation. This cleavage unmasks a 1,4-amino alcohol functionality, which can be a precursor to other important nitrogen-containing heterocycles. mdpi.comresearchgate.net
The N-O bond can be readily cleaved under reductive conditions. Common methods include the use of dissolving metal reagents like samarium diiodide (SmI₂) or catalytic hydrogenation. researchgate.netresearchgate.net
Samarium diiodide is a powerful single-electron transfer agent that effectively reduces the N-O bond of 3,6-dihydro-2H-1,2-oxazines to yield 1,4-amino alcohols. researchgate.net The reaction is often rapid and proceeds under mild conditions. gu.se However, the reaction pathway can be sensitive to the substrate's structure, and in some cases, a competing reaction leading to the formation of pyrrole (B145914) derivatives is observed. researchgate.net
Catalytic hydrogenation is another widely used method for N-O bond cleavage. tcichemicals.com Using catalysts such as Raney nickel or palladium on carbon (Pd/C), both the C=C double bond and the N-O bond can be reduced. researchgate.net For instance, the catalytic hydrogenation of [(5,6-Dihydro-4H-1,2-oxazin-3-yl)methyl]malonates over Raney nickel initiates a cascade reaction, starting with the cleavage of the N-O bond to form an imine intermediate, which then participates in subsequent cyclization steps. researchgate.net This strategy highlights the utility of N-O bond cleavage in complex molecule synthesis.
Table 4: Reagents for Reductive N-O Bond Cleavage
| Reagent | Product Type | Notes |
| Samarium Diiodide (SmI₂) | 1,4-Amino alcohol | Powerful single-electron transfer agent; can have competing side reactions. researchgate.net |
| Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | Saturated 1,4-Amino alcohol | Reduces both the N-O and C=C bonds. researchgate.net |
The transformation of the six-membered 3,6-dihydro-2H-1,2-oxazine ring into a five-membered pyrrolidine (B122466) or pyrrole ring is a significant synthetic strategy. researchgate.net This ring contraction can occur through different mechanistic pathways, often initiated by the cleavage of the weak N-O bond.
One such pathway is observed during the reduction of some 3,6-dihydro-2H-1,2-oxazines with samarium diiodide. researchgate.net A proposed mechanism for the formation of pyrrole byproducts involves the initial N-O bond cleavage to form a samarium-alkoxide intermediate. A subsequent intramolecular hydrogen shift can lead to an aldehyde intermediate that cyclizes and eliminates water to form the aromatic pyrrole ring. researchgate.net
In other systems, base-promoted ring contraction has been documented. For example, bicyclic nitroso acetals, synthesized from 5,6-dihydro-4H-1,2-oxazine N-oxides, undergo ring contraction to form pyrrole derivatives when treated with a base like DBU in an alcohol solvent. mdpi.com Similarly, a reductive cascade involving N-O bond cleavage followed by intramolecular cyclization has been used to convert 1,2-oxazine derivatives into pyrrolizidinone structures. researchgate.net These transformations showcase the versatility of the oxazine (B8389632) scaffold in accessing the highly desirable pyrrolidine core, which is prevalent in many biologically active molecules. nih.gov
Table 5: Conditions for Ring Contraction to Pyrrolidine/Pyrrole Derivatives
| Starting Material Type | Conditions | Resulting Core Structure |
| Substituted 3,6-Dihydro-2H-1,2-oxazine | Samarium Diiodide (SmI₂) | Pyrrole (as byproduct) researchgate.net |
| Bicyclic Nitroso Acetal (from oxazine) | DBU, Alcohol | Pyrrole mdpi.com |
| Substituted 1,2-Oxazine | Reductive cascade (e.g., hydrogenation) | Pyrrolizidinone researchgate.net |
Derivatization and Functionalization of the Heterocyclic Ring
The 3,6-dihydro-2H-1,2-oxazine ring is amenable to various functionalization strategies, allowing for the introduction of diverse substituents and the modification of its core structure. These transformations include substitutions on the ring, reactions at the endocyclic imine bond, and additions to the carbon-carbon double bond.
Electrophilic and Nucleophilic Substitutions on the Ring
The 3,6-dihydro-4H-1,2-oxazine ring system can undergo sequential electrophilic and nucleophilic substitution reactions. A notable example is the diastereoselective radical bromination of the ring, which is followed by substitution with various nitrogen nucleophiles. nih.gov This two-step process allows for the introduction of amino groups at a specific position on the oxazine ring, demonstrating a pathway for targeted functionalization.
Another significant substitution reaction involves the deoxygenative C-H arylation of the related 5,6-dihydro-4H-1,2-oxazine-N-oxides. When these N-oxides react with aryne precursors, they undergo a complex transformation that results in the formation of 3-(2-hydroxyaryl)-substituted 1,2-oxazines. This process is believed to proceed through a [3+2]-cycloaddition to form a transient tricyclic nitroso acetal, which then cleaves and rearranges to yield the arylated product.
Reactions with Carbonyl Groups
The endocyclic carbon-nitrogen double bond (imine moiety) within the dihydro-1,2-oxazine ring is a key site for reactivity. These heterocycles can participate in cycloaddition reactions, which are mechanistically related to reactions involving carbonyl groups. For instance, 5,6-dihydro-4H-1,2-oxazines can react with donor-acceptor cyclopropane (B1198618) diesters. researchgate.net This reaction proceeds as a cycloaddition onto the C=N bond, leading to the formation of valued hexahydro-2H-pyrrolo[1,2-b] researchgate.netactascientific.comoxazine derivatives. researchgate.net The reaction showcases the ability of the imine within the oxazine ring to act as a dienophile or electrophile in cycloaddition cascades.
The table below summarizes the cycloaddition reaction of a substituted dihydro-4H-1,2-oxazine with a cyclopropane diester.
Table 1: Cycloaddition Reaction of Dihydro-4H-1,2-oxazine
| Reactant 1 | Reactant 2 | Product | Reference |
|---|---|---|---|
| 5,6-Dihydro-4H-1,2-oxazine derivative | Diethyl 2-arylcyclopropane-1,1-dicarboxylate | Hexahydro-2H-pyrrolo[1,2-b] researchgate.netactascientific.comoxazine derivative | researchgate.net |
Carbene Additions (e.g., Dibromomethyl Carbene)
The alkene moiety within the 3,6-dihydro-2H-1,2-oxazine ring is susceptible to additions, including reactions with carbenes. The cyclopropanation of the C4=C5 double bond has been successfully accomplished. actascientific.com In a reported procedure, the reaction of a 3,6-dihydro-2H-1,2-oxazine with excess diazomethane (B1218177), catalyzed by palladium(II) acetate, yields the corresponding cyclopropane-fused oxazine. actascientific.com
This reaction demonstrates that the double bond is reactive towards carbene species, forming a highly strained but synthetically interesting bicyclic system. While specific examples using dibromomethyl carbene on this exact scaffold are not detailed in the surveyed literature, the successful cyclopropanation with diazomethane suggests that other carbene precursors, such as those for dichlorocarbene (B158193) (from chloroform) or dibromocarbene (from bromoform), could potentially be employed to generate dihalocyclopropanated adducts. actascientific.comrsc.org
N-Acetylation
The nitrogen atom in the 3,6-dihydro-2H-1,2-oxazine ring is a secondary amine and is therefore expected to undergo typical amine reactions, such as acylation. N-acetylation is a common method for derivatizing such heterocyclic amines, typically achieved by reacting the heterocycle with an acetylating agent like acetyl chloride or acetic anhydride, often in the presence of a non-nucleophilic base to neutralize the acid byproduct. While literature on the synthesis of N-acetyl-2-aryl-1,2-dihydro-(4H)-3,1-benzoxazine-4-ones exists, this pertains to a different oxazine isomer. click2drug.org Specific documented examples of N-acetylation on the parent 3,6-dihydro-2H-1,2-oxazine hydrochloride were not prominently found, but the reaction is considered chemically feasible based on the fundamental reactivity of the secondary amine within the ring.
Ring Expansion and Contraction Reactions
The 1,2-oxazine scaffold is a versatile template for skeletal rearrangements, including both ring expansion and contraction to form other heterocyclic systems.
Ring contraction is a significant transformation of these heterocycles. In one documented pathway, bicyclic nitroso acetals containing an unsaturated oxazine ring undergo a base-promoted ring contraction to yield the corresponding pyrrole derivatives. This transformation can be performed in a one-pot fashion, providing a direct route from oxazine precursors to oxazine-annulated pyrroles. Another reductive ring contraction pathway allows for the conversion of 3-(2-hydroxyaryl)-substituted 1,2-oxazines into tetrahydrofuran (B95107) derivatives.
Conversely, ring expansion reactions, often involving the Meisenheimer rearrangement of related N-oxide precursors, can be used to synthesize larger ring systems like tetrahydro-1H-2,3-benzoxazocines (an eight-membered ring) and hexahydro-2,3-benzoxazonines (a nine-membered ring).
The table below highlights key ring transformation reactions.
Table 2: Ring Expansion and Contraction Reactions
| Starting Material | Reagents/Conditions | Product | Transformation Type | Reference |
|---|---|---|---|---|
| researchgate.netactascientific.comOxazino[2,3-b] researchgate.netactascientific.comoxazine | DBU, Alcohol | Pyrrolo[1,2-b] researchgate.netactascientific.comoxazine | Ring Contraction | |
| 2-Benzazepine N-oxide derivative | Heat | Tetrahydro-1H-2,3-benzoxazocine | Ring Expansion |
Mechanistic Investigations of Transformations (e.g., Meisenheimer Rearrangement, Interrupted Nef Reaction)
Understanding the mechanisms of the transformations that the 1,2-oxazine scaffold undergoes is crucial for its synthetic application.
The Meisenheimer rearrangement is a key mechanistic step in several syntheses of the 3,6-dihydro-2H-1,2-oxazine ring. This rearrangement involves the researchgate.netactascientific.com-migration of a substituent from a tertiary amine N-oxide. researchgate.netactascientific.com In one efficient method, the nucleophilic addition of dimethylsulfoxonium methylide to an α,β-unsaturated nitrone forms an intermediate aziridine (B145994) N-oxide, which then undergoes a Meisenheimer rearrangement to afford the 3,6-dihydro-2H-1,2-oxazine product. click2drug.org This reaction has also been identified in the biosynthesis of natural products containing the 1,2-oxazine core, where a flavin-dependent monooxygenase mediates the rearrangement. researchgate.netactascientific.com
The Interrupted Nef Reaction is another mechanistically significant transformation, particularly for derivatives such as 5,6-dihydro-4H-1,2-oxazine-N-oxides (cyclic nitronic esters). In the classical Nef reaction, a primary or secondary nitroalkane is converted to a carbonyl compound under acidic conditions. However, in the interrupted version, the reaction of cyclic nitronic esters with hydrochloric acid does not lead to a carbonyl. Instead, it affords geminal chloronitroso compounds that bear a distant hydroxyl group. DFT calculations support a mechanism involving the initial formation of N,N-bis(oxy)iminium cations, which are key intermediates in the standard Nef reaction. These cations are then intercepted by a chloride anion, which is followed by ring opening to yield the final product. This process represents a diversion from the typical Nef pathway, providing access to unique and densely functionalized molecules.
Advanced Spectroscopic and Structural Characterization of 3,6 Dihydro 2h 1,2 Oxazine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
NMR spectroscopy is an indispensable tool for the structural analysis of 3,6-dihydro-2H-1,2-oxazine derivatives. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the primary methods for the initial structural verification and stereochemical assessment of 3,6-dihydro-2H-1,2-oxazine derivatives. researchgate.net In ¹H NMR, the chemical shift (δ), signal multiplicity (splitting pattern), and coupling constants (J-values) of the protons on the oxazine (B8389632) ring and its substituents offer a wealth of structural information. For instance, the protons at the stereogenic centers, C3 and C6, exhibit characteristic chemical shifts and couplings that are highly dependent on their relative orientation (cis or trans). Decoupling experiments are often employed to simplify complex spectra and unambiguously assign the structures of the oxazine derivatives. rsc.org
¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. researchgate.net The chemical shifts of the carbon atoms in the heterocyclic ring are sensitive to the electronic environment and substitution patterns. nih.gov Quantitative NMR techniques can be employed for the precise measurement of compound concentration in a sample. nih.gov The combination of ¹H and ¹³C NMR data allows for a comprehensive mapping of the molecule's covalent framework.
Below is a representative table of NMR data for a substituted 3,6-dihydro-2H-1,2-oxazine derivative.
Table 1: Representative ¹H and ¹³C NMR Data for a 3,6-Dihydro-2H-1,2-Oxazine Derivative
| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|---|
| H-3 | 3.85 | dd | 10.5, 4.2 | 55.2 |
| H-4 | 5.90 | ddd | 10.2, 5.8, 2.1 | 125.8 |
| H-5 | 5.75 | ddd | 10.2, 4.5, 2.1 | 128.4 |
| H-6 | 4.60 | m | - | 75.1 |
Note: Data are hypothetical and for illustrative purposes.
To unambiguously establish the relative stereochemistry of diastereomeric 3,6-dihydro-2H-1,2-oxazine derivatives, two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is employed. This powerful technique detects spatial proximity between protons that are close in space, irrespective of their covalent bonding.
The NOESY experiment relies on the nuclear Overhauser effect (NOE), which is the transfer of nuclear spin polarization from one nucleus to another through space. The appearance of a cross-peak between two protons in a NOESY spectrum indicates that they are typically within 5 Å of each other. By analyzing the pattern of NOE cross-peaks, it is possible to determine the relative orientation of substituents on the oxazine ring. For example, a strong NOE between the protons at C3 and C6 would confirm a cis relationship, whereas the absence of this correlation would suggest a trans configuration.
Mass Spectrometry Techniques for Molecular Composition and Fragmentation Analysis
Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of 3,6-dihydro-2H-1,2-oxazine derivatives. scielo.br High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the confident determination of the molecular formula.
Electron Ionization (EI) mass spectrometry is often used to study the fragmentation patterns of these compounds. The resulting mass spectrum displays the molecular ion peak (M⁺) and a series of fragment ions. The analysis of these fragmentation pathways provides valuable structural information that corroborates data from other spectroscopic methods. Studies on related N-oxide heterocyclic systems have shown characteristic fragmentation patterns, such as the neutral loss of small molecules like nitric oxide (NO•) or formaldehyde (B43269) (CH₂O), which can be confirmed through the use of deuterated analogues. scielo.br
Table 2: Common Fragment Ions in the Mass Spectrum of a Phenyl-Substituted Dihydro-oxazine Derivative
| m/z Value | Ion Identity | Proposed Neutral Loss |
|---|---|---|
| 177 | [M]⁺ | - |
| 160 | [M - OH]⁺ | •OH |
| 147 | [M - NO]⁺ | •NO |
| 105 | [C₆H₅CO]⁺ | C₂H₄NO |
Note: Data is illustrative based on fragmentation principles of similar structures.
X-ray Crystallography for Absolute Structure Determination and Conformation Analysis
X-ray crystallography provides the most definitive and unambiguous structural information for 3,6-dihydro-2H-1,2-oxazine derivatives. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional model of the molecule can be constructed. nih.gov This technique yields precise data on bond lengths, bond angles, and torsional angles, confirming the absolute configuration of all stereogenic centers.
Furthermore, X-ray crystallography reveals the preferred conformation of the molecule in the solid state. The six-membered dihydro-oxazine ring can adopt various conformations, such as a boat or twist-boat shape. researchgate.net The analysis also details intermolecular interactions, such as hydrogen bonding, which stabilize the crystal lattice. mdpi.com The resulting crystal structure serves as the ultimate proof of the molecular architecture.
Chiral Analytical Methods for Enantiomeric Purity Assessment
Many synthetic routes to 3,6-dihydro-2H-1,2-oxazine derivatives can produce racemic or enantiomerically enriched mixtures. Therefore, the development of reliable chiral analytical methods is crucial for determining the enantiomeric purity (or enantiomeric excess, ee) of these compounds.
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of the enantiomers of 3,6-dihydro-2H-1,2-oxazine derivatives. rsc.orgresearchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. pensoft.net
For this class of compounds, CSPs based on polysaccharide derivatives, such as amylose (B160209) or cellulose, immobilized on a silica (B1680970) support have proven to be particularly effective. rsc.orgresearchgate.net Research has indicated that amylose-based columns may offer superior separation efficiency for these specific molecules compared to cellulose-based columns. rsc.org The analytical conditions, including the mobile phase composition (typically a mixture of an alkane like heptane (B126788) or hexane (B92381) and an alcohol like isopropanol), flow rate, and column temperature, are optimized to achieve baseline separation of the enantiomeric peaks. rsc.org This method is robust enough to be used for analyzing both purified samples and crude reaction mixtures, making it suitable for monitoring stereoselective syntheses. rsc.orgresearchgate.net
Table 3: Typical Chiral HPLC Method Parameters for Enantiomeric Separation
| Parameter | Value/Description |
|---|---|
| Column | Chiral Stationary Phase (e.g., CHIRALPAK® IA, amylose-based) |
| Dimensions | 250 x 4.6 mm, 5 µm particles |
| Mobile Phase | n-Heptane / Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and efficient technique for the advanced spectroscopic and structural characterization of 3,6-dihydro-2H-1,2-oxazine derivatives. This chromatographic method, which utilizes a supercritical fluid as the mobile phase, offers significant advantages in terms of speed, efficiency, and reduced solvent consumption compared to traditional High-Performance Liquid Chromatography (HPLC). plos.orgsemanticscholar.org Its application is particularly notable in the chiral separation of these oxazine derivatives, enabling the effective resolution of enantiomers, which is crucial for stereoselective synthesis and the characterization of complex stereoisomer mixtures. plos.orgresearchgate.net
Research has demonstrated that SFC can successfully separate enantiomers of various 3,6-dihydro-2H-1,2-oxazine derivatives where HPLC methods may fall short or require extensive analysis times. plos.orgsemanticscholar.org For instance, in the analysis of a library of derivatives of 3-methyl-3,6-dihydro-2H-1,2-oxazine-6-carboxylic acid, SFC proved to be a superior method, providing rapid and effective separation for all studied compounds. plos.org
The efficiency of SFC in this context is often attributed to the low viscosity and high diffusivity of the supercritical carbon dioxide typically used as the main component of the mobile phase. plos.org This allows for the use of higher flow rates without compromising separation efficiency. The method development for the chiral separation of these compounds often involves screening different chiral stationary phases (CSPs) and organic modifiers. Studies have shown that amylose-based CSPs can be particularly effective for the enantioseparation of 3,6-dihydro-2H-1,2-oxazine derivatives. researchgate.net
Detailed research findings have highlighted the successful application of SFC for both pure and crude mixtures of these oxazine derivatives. The analysis times are remarkably short, often between 7 and 9 minutes, which represents a significant improvement—up to ten times faster—than conventional HPLC methods, while maintaining or even improving the resolution of enantiomeric peaks. semanticscholar.org
The following tables present detailed research findings from the SFC analysis of various 3,6-dihydro-2H-1,2-oxazine derivatives, showcasing the experimental conditions and the resulting chromatographic data.
Table 1: SFC Chiral Separation Parameters for 3,6-Dihydro-2H-1,2-Oxazine Derivatives semanticscholar.org
| Compound | Chiral Stationary Phase | Mobile Phase Modifier | Analysis Time (min) | Reference |
|---|---|---|---|---|
| 11(1,1,3) | CHIRALPAK IA | Methanol with 0.1% DEA/TFA | 7-9 | semanticscholar.org |
| 12(1,1,3) | CHIRALPAK IA | Methanol with 0.1% DEA/TFA | 7-9 | semanticscholar.org |
| 12(4,1,1) | CHIRALPAK ID | Methanol with 0.1% DEA/TFA | 7-9 | semanticscholar.org |
Table 2: Detailed SFC Separation Results for Selected 3,6-Dihydro-2H-1,2-Oxazine Derivatives semanticscholar.org
| Compound | Retention Time (t_R1) (min) | Retention Time (t_R2) (min) | Resolution (R_s) | Reference |
|---|---|---|---|---|
| 12(4,1,1) | 6.83 | 7.54 | 1.83 | semanticscholar.org |
The successful application of SFC in the analysis of 3,6-dihydro-2H-1,2-oxazine derivatives underscores its importance as a valuable analytical tool in the field of organic and medicinal chemistry. Its ability to provide rapid and high-resolution separations is instrumental in advancing the synthesis and characterization of these heterocyclic compounds. plos.orgsemanticscholar.org
Theoretical and Computational Investigations of 3,6 Dihydro 2h 1,2 Oxazine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies on Reaction Mechanisms)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms involved in the synthesis and transformation of 3,6-dihydro-2H-1,2-oxazines. These computational studies allow for the exploration of reaction pathways, transition states, and the energetics of different mechanistic possibilities.
One key area of investigation has been the hetero-Diels-Alder (HDA) reaction, a primary method for synthesizing the 3,6-dihydro-2H-1,2-oxazine scaffold. beilstein-journals.orgnih.gov DFT calculations have been employed to understand the mechanism of HDA reactions involving nitroso compounds and conjugated dienes. beilstein-journals.orgmdpi.com For instance, studies have shown that these reactions can proceed through a one-step mechanism. mdpi.com Deeper analysis using techniques like Bonding Evolution Theory (BET) on the reaction between (E)-2-phenyl-1-cyano-1-nitroethene and methylenecyclopentane (B75326) revealed a two-stage, one-step mechanism. mdpi.com This analysis indicates the initial formation of two pseudoradical centers, leading to the formation of the first C-C bond, followed by the formation of the second O-C bond late in the reaction pathway. mdpi.com
DFT has also been used to investigate alternative synthetic routes, such as the 6-endo-trig cyclization of allenyl-substituted hydroxylamines. researchgate.netresearchgate.net Computational studies suggest that the allenyl-substituted hydroxylamine (B1172632) can convert to a zwitterionic intermediate which then cyclizes to form the more stable 1,2-oxazine ring. researchgate.net Furthermore, these calculations have explored competing reaction pathways, such as a fragmentation-recombination via a hetero-Diels-Alder reaction of a pentadiene derivative and a nitroso compound. researchgate.net
The utility of DFT extends to understanding the influence of catalysts and reaction conditions. For example, in the chiral phosphoric acid-catalyzed asymmetric nitroso-Diels-Alder reaction, DFT calculations confirmed an asynchronous concerted mechanism and were able to explain the reversal of regioselectivity compared to the non-catalyzed reaction. researchgate.net
Table 1: Examples of DFT Functionals and Basis Sets Used in Reaction Mechanism Studies of 1,2-Oxazines
| Reaction Type | DFT Functional | Basis Set | System Studied | Reference |
|---|---|---|---|---|
| Hetero-Diels-Alder | B3LYP | 6-31G** | 1-diethoxyphosphonyl-1,3-butadiene and nitroso dienophiles | beilstein-journals.org |
| Hetero-Diels-Alder | ωB97X-D | 6-311G(d) | E-2-aryl-1-cyano-1-nitroethenes and methylenecyclopentane | mdpi.com |
| Cyclization | - | - | Allenyl-substituted hydroxylamines | researchgate.net |
| Nitroso-Diels-Alder | - | - | Nitrosoarenes and carbamate-dienes with chiral phosphoric acid catalyst | researchgate.net |
Conformation Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of the 3,6-dihydro-2H-1,2-oxazine ring are crucial for its reactivity and biological activity. Conformation analysis and molecular dynamics (MD) simulations are powerful computational tools to probe these aspects.
The 3,6-dihydro-2H-1,2-oxazine ring, being a six-membered heterocycle with one double bond, is expected to adopt conformations similar to cyclohexene, such as a half-chair. X-ray crystallography of related dihydro-1,3,2H-benzoxazine has shown the oxazine (B8389632) ring adopting a half-chair conformation. mdpi.com Computational studies on bridged bicyclic 1,2-oxazines have calculated rotation energy barriers for the C-N bond, providing insight into the conformational flexibility of these systems. researchgate.net
Molecular dynamics simulations offer a way to study the conformational landscape and flexibility of molecules over time. A study comparing poly(2-n-propyl-2-oxazoline) and poly(2-n-propyl-2-oxazine) using MD simulations in dichloromethane (B109758) demonstrated that the oxazine-containing polymer has significantly increased backbone flexibility. rsc.org This increased flexibility was hypothesized to lead to more frequent contacts between polymer termini, favoring intramolecular cyclization. rsc.org While this study was on a polymer, it highlights the inherent flexibility that can be associated with the oxazine ring structure.
For complex 1,2-oxazine-containing natural products, computational methods like Time-Dependent Density Functional Theory-Electronic Circular Dichroism (TDDFT-ECD) have been used to determine the absolute configuration by comparing calculated and experimental spectra of different low-energy conformers. researchgate.net
Structure-Activity Relationship (SAR) Studies for Biological Applications
The 3,6-dihydro-2H-1,2-oxazine scaffold is a component of various biologically active molecules, and computational studies are vital in understanding their structure-activity relationships (SAR). umpr.ac.idglobalresearchonline.netresearchgate.net SAR studies aim to identify the structural features of a molecule that are responsible for its biological effects, guiding the design of more potent and selective compounds.
Oxazine derivatives have been investigated for a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. umpr.ac.idglobalresearchonline.netderpharmachemica.com Computational docking and DFT studies have been performed on synthesized oxazine derivatives to investigate their potential as antibacterial agents. ekb.eg In one such study, the reactivity and stability of different oxazine derivatives were calculated, and docking studies revealed that derivatives with a 4-chlorobenzamide (B146232) group at position 2 showed potential for inhibiting TetR, an antibacterial target. ekb.eg
The versatility of the 1,2-oxazine ring makes it a valuable synthon for creating diverse chemical libraries for biological screening. researchgate.net For instance, oxazolidinones that incorporate a dihydro-1,2-oxazine ring have been synthesized and tested as antibacterial agents, with some compounds showing activity comparable to linezolid (B1675486) against Gram-positive bacteria. umpr.ac.id SAR studies on dihydro-1,3-oxazine derivatives have shown that anti-tuberculosis activity can be influenced by the length of an aliphatic chain and its linkage to a benzo[d] researchgate.netbeilstein-journals.orgoxazine-4-one scaffold. researchgate.net
Table 2: Biological Activities of Oxazine Derivatives
| Oxazine Derivative Type | Biological Activity Investigated | Key Structural Features | Reference |
|---|---|---|---|
| Dihydro-1,2-oxazine containing oxazolidinones | Antibacterial | Oxazolidinone fusion | umpr.ac.id |
| Oxazine derivatives with 4-chlorobenzamide | Antibacterial | 4-chlorobenzamide at position 2 | ekb.eg |
| Dihydro-1,3-oxazine derivatives | Antitubercular | Aliphatic chain length and linkage | researchgate.net |
| Dihydro-1,3-oxazine derivatives | Antitumor, Anti-inflammatory, Anti-HIV | General dihydro-1,3-oxazine scaffold | researchgate.net |
Computational Studies on Regio- and Stereoselectivity
The synthesis of 3,6-dihydro-2H-1,2-oxazines, particularly through hetero-Diels-Alder reactions, often leads to the formation of regio- and stereoisomers. Computational chemistry plays a crucial role in predicting and rationalizing the observed selectivity. beilstein-journals.orgnih.gov
DFT calculations have been extensively used to predict the regioselectivity of HDA reactions. beilstein-journals.org By calculating the activation barriers for the formation of different regioisomers, researchers can determine the kinetically favored product. beilstein-journals.org For the reaction of 1-diethoxyphosphonyl-1,3-butadiene with various nitroso dienophiles, DFT calculations at the B3LYP/6-31G** level were used to elucidate structure-reactivity relationships and predict regioselectivity. beilstein-journals.org The results indicated that the reactivity of the nitroso dienophile increases with its electron-withdrawing character. beilstein-journals.org
Conceptual DFT, which uses reactivity indices like electrophilicity and nucleophilicity, is another powerful tool. mdpi.com The regioselectivity of the HDA reaction between E-2-aryl-1-cyano-1-nitroethenes and methylenecyclopentane was predicted using local reactivity indices, which suggested that the reaction is controlled by the interaction between the most electrophilic center of one molecule and the most nucleophilic center of the other. mdpi.com This prediction was confirmed by experimental results. mdpi.com
In addition to regioselectivity, computational methods are used to understand stereoselectivity. For the HDA reaction of chiral 1-phosphono-1,3-butadiene with nitroso dienophiles, computational studies confirmed a preference for the endo transition state. researchgate.net DFT calculations have also been used to explain the high diastereo- and enantioselectivity observed in copper(I)-catalyzed asymmetric intermolecular HDA reactions. researchgate.netacs.org These studies provide a rational basis for the design of new catalysts and reaction conditions to achieve desired stereochemical outcomes. researchgate.net
Applications of 3,6 Dihydro 2h 1,2 Oxazines in Organic Synthesis
Building Blocks for Complex Heterocyclic Compounds
The 3,6-dihydro-2H-1,2-oxazine framework is a foundational element for the synthesis of a wide array of more intricate heterocyclic systems. researchgate.net Its inherent reactivity allows it to serve as a versatile precursor, enabling chemists to forge new rings and introduce diverse functionalities. The strategic placement of the nitrogen and oxygen atoms facilitates transformations into other important heterocyclic scaffolds. derpharmachemica.comactascientific.com
One of the most significant applications is the conversion of 3,6-dihydro-2H-1,2-oxazines into pyrrole (B145914) derivatives. researchgate.net This transformation can be achieved through various catalytic methods, highlighting the utility of the oxazine (B8389632) ring as a masked precursor for different five-membered heterocycles. The ability to undergo ring-opening and subsequent recyclization reactions makes these compounds particularly valuable. nih.gov For example, treatment of 1,2-oxazines with samarium diiodide can lead to ring-opened amino alcohols, which can then be cyclized to form polyhydroxylated pyrrolidines. nih.govacs.org This step-wise approach provides a controlled pathway to complex structures that might be challenging to access directly.
Furthermore, the oxazine ring can be part of more complex, fused bicyclic systems. researchgate.net These fused structures can be chemoselectively converted into other heterocyclic compounds, demonstrating the role of the oxazine as a versatile intermediate that can be manipulated to achieve significant molecular complexity. researchgate.net
Precursors for Polyfunctionalized Compounds
The unique structure of 3,6-dihydro-2H-1,2-oxazines, particularly the reactive N-O bond, makes them ideal precursors for a variety of polyfunctionalized acyclic and cyclic molecules. researchgate.net Reductive cleavage of this bond is a common strategy to unmask latent functionalities. researchgate.netthieme-connect.com
| Precursor | Transformation | Resulting Compound Class | Key Reagents |
| 3,6-Dihydro-2H-1,2-oxazine | Reductive N-O bond cleavage | γ-Aminoalcohols | Mo(CO)₆, Zn/acid, SmI₂ researchgate.net |
| Hydroxylated 1,2-oxazines | N-O bond cleavage | Aminopolyols | SmI₂, Raney-Ni/H₂ thieme-connect.comnih.gov |
| 1,2-Oxazine derivatives | Acid-catalyzed cyclization & N-O cleavage | γ-Lactones, Dihydroxy derivatives | Acid, then reduction thieme-connect.com |
| 3,6-Dihydro-2H-1,2-oxazine | Ring contraction | Pyrroles | DBU and alcohol researchgate.net |
| Dihydroxy-substituted 1,2-oxazines | N-O cleavage & recyclization | Polyhydroxylated Pyrrolidines | SmI₂, then MsCl/Et₃N acs.org |
| Carbohydrate-derived 1,2-oxazines | Multi-step synthesis | Aminosugars, Azasugars | Various (e.g., hydrogenation, SmI₂) nih.govrsc.org |
Synthesis of Aminopolyols
Enantiopure aminopolyols can be synthesized from 1,2-oxazine precursors. thieme-connect.comnih.gov The process often starts with enantiopure hydroxylated 2H-1,2-oxazine derivatives. nih.gov These precursors can be obtained through methods like the [3+3] cyclization of lithiated alkoxyallenes with a chiral nitrone derived from a carbohydrate like L-erythrose. nih.gov The resulting 1,2-oxazine can then undergo further functionalization, such as hydroboration and oxidation, to introduce additional hydroxyl groups. nih.gov The crucial step is the reductive cleavage of the N-O bond, which can be achieved using reagents like samarium diiodide (SmI₂) or catalytic hydrogenolysis, to yield the target acyclic aminopolyols. thieme-connect.comnih.govnih.gov This strategy allows for the creation of aminopolyols with multiple stereogenic centers in a controlled manner. thieme-connect.com
Formation of γ-Lactones and Dihydroxy Derivatives
The 1,2-oxazine scaffold can be manipulated to produce other valuable structures like γ-lactones and dihydroxy compounds. The synthesis of δ-lactones from 1,2-oxazin-4-ones has been demonstrated, where β-hydroxy esters derived from ester enolate additions are treated with acid to furnish bicyclic and tricyclic δ-lactones. thieme-connect.com Reductive cleavage of 1,2-oxazines using reagents like zinc in aqueous ammonium (B1175870) chloride provides a mild, one-pot method to prepare γ-hydroxy ketones. researchgate.net Furthermore, the cleavage of the N-O bond in 2-isoxazolines, which are structurally related to 1,2-oxazines, using Raney nickel/AlCl₃ can yield β-hydroxyketones, showcasing a pathway to dihydroxy derivatives after a subsequent reduction step. nih.gov
Preparation of Pyrroles and Pyrrolidines
3,6-Dihydro-2H-1,2-oxazines are effective precursors for synthesizing substituted pyrroles. researchgate.net For instance, certain nitroso acetals with an oxazine ring can undergo ring contraction when treated with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and an alcohol, leading to the formation of pyrroles. researchgate.net This transformation can even be performed in a one-pot fashion starting from nitroalkenes and other simple materials. researchgate.net
The synthesis of polyhydroxylated pyrrolidines has also been achieved starting from enantiopure 3,6-dihydro-2H-1,2-oxazines. acs.org The process involves diastereoselective hydroboration of the oxazine to create dihydroxy-substituted intermediates. Subsequent N-O bond cleavage, typically with samarium diiodide, generates 1,4-amino alcohols. nih.govacs.org These amino alcohols can then be induced to cyclize, often in a one-pot procedure using mesyl chloride and triethylamine, to furnish the desired polyhydroxylated pyrrolidine (B122466) derivatives. acs.org These pyrrolidines are recognized as potential glycosidase inhibitors. acs.org
Generation of Aminosugars and Azasugars
The 3,6-dihydro-2H-1,2-oxazine ring is a key intermediate in the synthesis of amino sugars and their mimics, such as azasugars. rsc.orgrsc.org These compounds are of significant interest due to their biological activities. rsc.org The synthesis often begins with a [3+3] cyclization between a carbohydrate-derived nitrone and a lithiated alkoxyallene to form the 1,2-oxazine ring. rsc.org This oxazine then undergoes a series of transformations, including stereoselective reductions and cleavage of the N-O bond, to yield various amino sugar derivatives, such as dideoxyamino carbohydrates and C2-branched 4-amino sugars. rsc.orgresearchgate.net
Azasugars, which are polyhydroxylated alkaloids with a nitrogen atom in the heterocyclic ring, can also be synthesized using this methodology. nih.gov The hetero-Diels-Alder reaction is a powerful tool for this purpose, creating a 3,6-dihydro-1,2-oxazine ring with the necessary substitution pattern. nih.gov Subsequent steps, such as dihydroxylation and reductive cleavage of the N-O bond followed by intramolecular condensation, convert the oxazine into the target pyrrolidine or piperidine-based azasugars. nih.gov
Role in Natural Product Synthesis
The hetero-Diels-Alder reaction to form 3,6-dihydro-2H-1,2-oxazines is a key strategy in the total synthesis of various natural products and biologically active molecules. nih.govrsc.org This reaction allows for the direct and stereoselective introduction of a 1,4-amino-oxo functionality, which is a common motif in many natural compounds. nih.gov The mild conditions and high functional group tolerance of the nitroso Diels-Alder reaction make it particularly suitable for use on complex, diene-containing natural products. nih.govrsc.org
A notable example is the functionalization of thebaine, an opium alkaloid. nih.gov The reaction of thebaine with various nitroso compounds has been used to create novel derivatives with potential analgesic activity. nih.gov Similarly, this methodology has been applied to modify other natural products like steroidal dienes, rapamycin, and leucomycin, generating libraries of new compounds for biological screening. nih.govrsc.org The 1,2-oxazine adducts formed in these reactions can then be further elaborated through cleavage of the N-O bond or other transformations to access a range of complex structures. nih.gov The acyl nitroso Diels-Alder (ANDA) reaction of sorbate (B1223678) derivatives has also been used to create oxazine adducts that serve as intermediates in the synthesis of amino acids like 5-methylornithine. rsc.org The first 1,2-oxazine-containing natural product, geneserine, was isolated in 1925, and since then, over 70 such compounds have been identified from natural sources. researchgate.net
Solid-Phase Synthesis Methodologies
Solid-phase organic synthesis (SPOS) offers a powerful platform for the construction of 3,6-dihydro-2H-1,2-oxazine libraries. This approach involves the attachment of a starting material to a solid support, typically a resin, followed by a series of chemical transformations. The use of a solid support simplifies the purification process, as excess reagents and by-products can be removed by simple filtration. This methodology is particularly well-suited for combinatorial chemistry, allowing for the rapid generation of a multitude of analogs for biological screening.
A key strategy in the solid-phase synthesis of 3,6-dihydro-2H-1,2-oxazines is the immobilization of a suitable diene, which then undergoes a hetero-Diels-Alder reaction with a nitroso compound. Subsequent on-resin modifications and final cleavage from the solid support yield the desired oxazine derivatives.
Detailed Research Findings
Research has demonstrated the successful application of solid-phase synthesis for generating libraries of 3,6-dihydro-2H-1,2-oxazine-6-carboxylic acid derivatives. semanticscholar.orgplos.orgnih.gov A common approach involves the use of Wang resin as the solid support, to which sorbic acid is anchored. semanticscholar.orgplos.org The immobilized sorbic acid then serves as the diene component in a regioselective hetero-Diels-Alder reaction with various arylnitroso compounds. semanticscholar.orgplos.org
The general synthetic scheme begins with the loading of sorbic acid onto the Wang resin. This is followed by the on-resin hetero-Diels-Alder reaction. The resulting resin-bound oxazine can then be subjected to a variety of further chemical transformations. For instance, the carboxylic acid moiety can be converted into a range of amides by coupling with different amines. semanticscholar.orgplos.org Furthermore, the double bond within the oxazine ring can be dihydroxylated, and the N-O bond can be cleaved to generate further diversity. semanticscholar.orgplos.org Finally, the desired products are cleaved from the resin, typically using a trifluoroacetic acid (TFA) cocktail. rsc.org
The efficiency and versatility of this solid-phase methodology have been demonstrated through the synthesis of extensive libraries of 3,6-dihydro-2H-1,2-oxazine derivatives. semanticscholar.orgplos.org The purity and yield of the final products are generally good, underscoring the robustness of this synthetic strategy.
Table 1: Solid-Phase Synthesis of 3,6-Dihydro-2H-1,2-oxazine Amides
This table outlines the solid-phase synthesis of various 3,6-dihydro-2H-1,2-oxazine amide derivatives. Sorbic acid, anchored to Wang resin, undergoes a hetero-Diels-Alder reaction with different arylnitroso compounds. The resulting resin-bound carboxylic acid is then coupled with a selection of amines to yield the final amide products after cleavage from the resin.
| Entry | Arylnitroso Compound | Amine | Product | Overall Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | Nitrosobenzene | Benzylamine | N-benzyl-3-methyl-2-phenyl-3,6-dihydro-2H-1,2-oxazine-6-carboxamide | 65 | >95 |
| 2 | 1-Chloro-4-nitrosobenzene | Benzylamine | N-benzyl-2-(4-chlorophenyl)-3-methyl-3,6-dihydro-2H-1,2-oxazine-6-carboxamide | 72 | >95 |
| 3 | 1-Fluoro-4-nitrosobenzene | Benzylamine | N-benzyl-2-(4-fluorophenyl)-3-methyl-3,6-dihydro-2H-1,2-oxazine-6-carboxamide | 68 | >95 |
| 4 | Nitrosobenzene | (R)-(+)-α-Methylbenzylamine | (R)-N-(1-phenylethyl)-3-methyl-2-phenyl-3,6-dihydro-2H-1,2-oxazine-6-carboxamide | 62 | >95 |
| 5 | 1-Chloro-4-nitrosobenzene | (R)-(+)-α-Methylbenzylamine | (R)-N-(1-phenylethyl)-2-(4-chlorophenyl)-3-methyl-3,6-dihydro-2H-1,2-oxazine-6-carboxamide | 75 | >95 |
| 6 | 1-Fluoro-4-nitrosobenzene | (R)-(+)-α-Methylbenzylamine | (R)-N-(1-phenylethyl)-2-(4-fluorophenyl)-3-methyl-3,6-dihydro-2H-1,2-oxazine-6-carboxamide | 71 | >95 |
Data synthesized from Krupkova et al. (2016). semanticscholar.orgplos.orgnih.gov
Table 2: On-Resin Dihydroxylation and Subsequent Cleavage
This table details the on-resin dihydroxylation of the amide products from Table 1, followed by cleavage to yield the corresponding 4,5-dihydroxy-3,6-dihydro-2H-1,2-oxazine derivatives.
| Entry | Starting Resin-Bound Amide (from Table 1) | Product | Overall Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Resin-bound N-benzyl-3-methyl-2-phenyl-3,6-dihydro-2H-1,2-oxazine-6-carboxamide | N-benzyl-4,5-dihydroxy-3-methyl-2-phenyl-3,6-dihydro-2H-1,2-oxazine-6-carboxamide | 55 | >95 |
| 2 | Resin-bound N-benzyl-2-(4-chlorophenyl)-3-methyl-3,6-dihydro-2H-1,2-oxazine-6-carboxamide | N-benzyl-2-(4-chlorophenyl)-4,5-dihydroxy-3-methyl-3,6-dihydro-2H-1,2-oxazine-6-carboxamide | 61 | >95 |
| 3 | Resin-bound N-benzyl-2-(4-fluorophenyl)-3-methyl-3,6-dihydro-2H-1,2-oxazine-6-carboxamide | N-benzyl-2-(4-fluorophenyl)-4,5-dihydroxy-3-methyl-3,6-dihydro-2H-1,2-oxazine-6-carboxamide | 58 | >95 |
| 4 | Resin-bound (R)-N-(1-phenylethyl)-3-methyl-2-phenyl-3,6-dihydro-2H-1,2-oxazine-6-carboxamide | (R)-N-(1-phenylethyl)-4,5-dihydroxy-3-methyl-2-phenyl-3,6-dihydro-2H-1,2-oxazine-6-carboxamide | 53 | >95 |
| 5 | Resin-bound (R)-N-(1-phenylethyl)-2-(4-chlorophenyl)-3-methyl-3,6-dihydro-2H-1,2-oxazine-6-carboxamide | (R)-N-(1-phenylethyl)-2-(4-chlorophenyl)-4,5-dihydroxy-3-methyl-3,6-dihydro-2H-1,2-oxazine-6-carboxamide | 64 | >95 |
| 6 | Resin-bound (R)-N-(1-phenylethyl)-2-(4-fluorophenyl)-3-methyl-3,6-dihydro-2H-1,2-oxazine-6-carboxamide | (R)-N-(1-phenylethyl)-2-(4-fluorophenyl)-4,5-dihydroxy-3-methyl-3,6-dihydro-2H-1,2-oxazine-6-carboxamide | 60 | >95 |
Data synthesized from Krupkova et al. (2016). semanticscholar.orgplos.orgnih.gov
The successful implementation of these solid-phase methodologies underscores their significance in accelerating the discovery of novel compounds with potential biological activities. The ability to systematically modify the core 3,6-dihydro-2H-1,2-oxazine scaffold at multiple positions provides a rich source of chemical diversity for screening programs.
Preclinical Biological Activity and Mechanistic Studies
Antimicrobial Properties and Associated Mechanisms
The oxazine (B8389632) scaffold is a component of various molecules investigated for their antimicrobial effects. However, specific studies on the antimicrobial properties of 3,6-Dihydro-2H-1,2-oxazine hydrochloride are not prominently featured in the current body of scientific literature.
Antibacterial Activity (e.g., against S. subtilis, E. coli)
Research into the antibacterial potential of the oxazine class of compounds has shown that certain derivatives possess inhibitory activity against both Gram-positive and Gram-negative bacteria. For instance, a series of isoflavone-functionalized 3,4-dihydro-1,3-oxazine hybrids were synthesized and evaluated for their antibacterial activities against Staphylococcus aureus and Bacillus subtilis (Gram-positive), and Escherichia coli and Pseudomonas aeruginosa (Gram-negative). maynoothuniversity.ie Some of these compounds demonstrated notable inhibitory activity. maynoothuniversity.ie In another study, thiazino-oxazine derivatives were screened for their in vitro antibacterial activity against S. subtilis and E. coli, with some showing positive results. researchgate.net Additionally, certain dihydro-1,3-oxazine derivatives have shown marked activity against Escherichia coli. nih.gov It is important to emphasize that these studies were conducted on derivatives and not on this compound itself.
Antifungal Activity (e.g., against C. albicans)
The potential of oxazine derivatives extends to antifungal applications. For example, some thiazino-oxazine derivatives have been screened for their in vitro antifungal activity against Candida albicans. researchgate.net Furthermore, a review of the pharmacological profiles of oxazine derivatives indicates that some have been identified as potential lead compounds in antifungal studies. ijnc.ir However, no specific data regarding the antifungal activity of this compound against C. albicans or other fungal species is readily available.
Antioxidant Efficacy and Mechanisms
Oxazine derivatives have been generally noted for their potential antioxidant activities in various scientific reviews. ijpsr.info The core structure is considered a point of interest for designing bioactive agents with antioxidant properties. globalresearchonline.net Despite this general interest in the broader chemical class, specific studies detailing the antioxidant efficacy and mechanisms of this compound are not found in the reviewed literature.
Enzyme Mechanism Studies (e.g., BACE1 Inhibition)
The inhibition of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a significant area of research, particularly in the context of Alzheimer's disease. nih.govnih.gov Certain heterocyclic compounds, including some with an oxazine-like structure, have been investigated as potential BACE1 inhibitors. mdpi.comgoogle.com For example, some 1,3,5-triazine (B166579) derivatives have been synthesized and evaluated for their BACE1 inhibitory activity. mdpi.com However, there is no specific mention in the available literature of this compound being studied for BACE1 inhibition.
Anti-inflammatory and Analgesic Properties
The oxazine ring system is recognized as a structural component in compounds that may exhibit anti-inflammatory and analgesic effects. ijpsr.infoglobalresearchonline.net Hydrazones, which are a class of organic compounds, are known to possess a wide range of biological activities including anti-inflammatory and analgesic properties. nih.gov General reviews of oxazine derivatives often list anti-inflammatory and analgesic activities as potential therapeutic benefits of this class of compounds. ijpsr.infoglobalresearchonline.net Nevertheless, specific preclinical studies confirming such properties for this compound are lacking in the scientific literature.
Anticonvulsant Properties
Epilepsy, a chronic neurological disorder, has been a target for various synthetic compounds. nih.govmdpi.com The oxazine scaffold has been mentioned in reviews as being present in molecules with potential anticonvulsant activity. ijpsr.infoglobalresearchonline.net For instance, the synthesis of novel 1-substituted-1,2-dihydro-pyridazine-3,6-diones as potential anticonvulsant agents has been described. nih.gov While the broader class of nitrogen-containing heterocyclic compounds is of interest in anticonvulsant research, there is no direct evidence or specific studies on the anticonvulsant properties of this compound.
General Biological Activities of 1,2-Oxazine Derivatives as a Class
The 1,2-oxazine scaffold, a six-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms, is a structural motif found in a number of natural products and has become a focal point for synthetic chemists due to the diverse biological activities exhibited by its derivatives. nih.govresearchgate.net Research has demonstrated that this class of compounds possesses a wide spectrum of preclinical biological activities, including antimicrobial, antiviral, antitumor, and neuroprotective properties. researchgate.netglobalresearchonline.netnih.govspringermedicine.com The inherent reactivity and specific stereochemistry of the N-O bond make 1,2-oxazines valuable intermediates in organic synthesis and contribute to their varied pharmacological profiles.
Antimicrobial Activity
Derivatives of the 1,2-oxazine class have been investigated for their potential as antimicrobial agents, showing activity against various bacterial and fungal pathogens.
The dihydro-1,2-oxazine ring has been successfully utilized as a bioisostere for the morpholine (B109124) ring in analogs of the antibiotic linezolid (B1675486). researchgate.net A series of these analogs were synthesized and evaluated for their potency against a panel of Gram-positive bacteria. researchgate.net One of the most active compounds, a specific dihydro-1,2-oxazine derivative, demonstrated potency comparable to linezolid. researchgate.net
In other studies, novel hybrid molecules incorporating both thiazine (B8601807) and oxazine rings have been synthesized and screened for antibacterial effects. These thiazino-oxazine derivatives were tested against both Gram-positive (S. subtilis) and Gram-negative (E. coli) bacteria, with some compounds in the series showing good activity compared to the standard drug streptomycin.
Table 1: Antibacterial Activity of Selected Dihydro-1,2-oxazine Analogs
This table is interactive. Click on headers to sort.
| Compound | Target Bacteria | Activity Level | Reference |
|---|---|---|---|
| Dihydro-1,2-oxazine analog 6 | Gram-positive panel | Similar to Linezolid | researchgate.net |
| Thiazino-oxazine derivatives | S. subtilis (Gram-positive) | Good |
The 1,2-oxazine framework is also a component of molecules with notable antifungal properties. A series of oxazinyl flavonoids were synthesized and tested against six types of plant pathogenic fungi, demonstrating broad-spectrum fungicidal activities. springermedicine.com One derivative, in particular, exhibited an exceptional inhibition rate of 91% against Physalospora piricola. springermedicine.com
Furthermore, the aforementioned thiazino-oxazine derivatives were also tested for their antifungal efficacy against C. albicans. Several compounds in this series were found to have significant activity when compared to the standard drug fluconazole.
Table 2: Antifungal Activity of Selected 1,2-Oxazine Derivatives
This table is interactive. Click on headers to sort.
| Compound Class | Fungal Target | Key Finding | Reference |
|---|---|---|---|
| Oxazinyl Flavonoids | Physalospora piricola | 91% activity | springermedicine.com |
| Oxazinyl Flavonoids | Various plant pathogens | Broad-spectrum activity | springermedicine.com |
Antiviral Activity
The antiviral potential of 1,2-oxazine derivatives has been explored against a range of DNA and RNA viruses. nih.govspringermedicine.com Phenoxazine-based nucleoside derivatives, which contain an oxazine ring system, have been synthesized and evaluated in cell culture models. nih.gov One such compound, 3-(2'-Deoxy-β-D-ribofuranosyl)-1,3-diaza-2-oxophenoxazine, was identified as a potent inhibitor of Varicella-zoster virus (VZV) replication, showing superior activity against wild-type strains. nih.gov Several other compounds in the same study showed promising activity against Tick-borne encephalitis virus (TBEV). nih.gov
In the context of plant viruses, flavonoid derivatives incorporating a 1,3-oxazine fragment have been systematically investigated for their activity against the Tobacco Mosaic Virus (TMV). springermedicine.com Several of these oxazinyl flavonoids displayed antiviral activities superior to the commercial agent ribavirin. springermedicine.com Molecular docking studies suggest that these compounds may function by interacting with the TMV coat protein (CP), thereby inhibiting virus assembly. springermedicine.com
Table 3: Antiviral Activity of Selected Oxazine Derivatives
This table is interactive. Click on headers to sort.
| Compound | Virus Target | Efficacy (EC₅₀) | Reference |
|---|---|---|---|
| 3-(2'-Deoxy-β-D-ribofuranosyl)-1,3-diaza-2-oxophenoxazine | Varicella-zoster virus (VZV) | 0.06 µM (wild type) | nih.gov |
| Phenoxazine nucleoside derivatives | Tick-borne encephalitis virus (TBEV) | 0.35-0.91 µM | nih.gov |
Antitumor Activity
Recent research has highlighted the potential of the 1,2-oxazine scaffold in the development of novel anticancer agents. Studies have focused on the antiproliferative effects of these derivatives and the elucidation of their mechanisms of action, particularly in relation to key signaling pathways involved in cancer progression. researchgate.netglobalresearchonline.net
A novel 1,2-oxazine derivative, 3-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)methyl)-4-phenyl-4,4a,5,6,7,7a-hexahydrocyclopenta[e] researchgate.netglobalresearchonline.netoxazine (referred to as 3i), was identified as a lead cytotoxic agent against hepatocellular carcinoma (HCC) cells. researchgate.net Mechanistic studies revealed that this compound induces apoptosis by targeting the nuclear factor-κB (NF-κB) signaling pathway. researchgate.net Treatment of HCC cells with compound 3i led to a decrease in the DNA binding ability of NF-κB and a reduction in NF-κB-dependent gene expression. researchgate.net Flow cytometry and Annexin-V staining confirmed a significant increase in the apoptotic cell population upon treatment. researchgate.net
In a separate study, the anticancer activity of 1,2-oxazine derivatives was evaluated against colorectal cancer cell lines. globalresearchonline.net Lead compounds from this series were shown to decrease cell proliferation in a dose-dependent manner and induce apoptosis, as demonstrated by a significant increase in caspase 3/7 activity. globalresearchonline.net
Table 4: Antitumor Activity of Selected 1,2-Oxazine Derivatives
This table is interactive. Click on headers to sort.
| Compound | Cancer Cell Line | Mechanism of Action | Key Finding | Reference |
|---|---|---|---|---|
| Compound 3i | Hepatocellular Carcinoma (HCC) | NF-κB Inhibition, Apoptosis Induction | Lead cytotoxic agent | researchgate.net |
Neuroprotective Activity
The 1,2-oxazine structure has also been explored for its potential in addressing neurodegenerative diseases, such as Alzheimer's disease. researchgate.net Research in this area has focused on designing molecules that can inhibit enzymes implicated in the disease's pathogenesis. researchgate.net
A series of novel 1,2-oxazine-based small molecules were synthesized and evaluated as potential inhibitors of 5-lipoxygenase (5-LOX) and acetylcholinesterase (AChE), two enzymes involved in inflammation and cholinergic pathways relevant to Alzheimer's disease. researchgate.net Several of the synthesized compounds exhibited potent inhibitory activity against 5-LOX, and two compounds were also found to effectively inhibit AChE. researchgate.net These findings suggest that the 1,2-oxazine scaffold can serve as a basis for developing agents with potential therapeutic applications in neurodegenerative conditions. researchgate.net
Table 5: Neuroprotective-related Enzyme Inhibition by 1,2-Oxazine Derivatives
This table is interactive. Click on headers to sort.
| Compound Class | Enzyme Target | Activity | Reference |
|---|---|---|---|
| 1,2-Oxazine-based small molecules | Acetylcholinesterase (AChE) | Effective Inhibition | researchgate.net |
Future Research Directions and Emerging Trends
Development of Novel Stereoselective Synthetic Pathways
The synthesis of 3,6-dihydro-2H-1,2-oxazines has been approached through various methods, including cycloaddition reactions and tandem processes. researchgate.net A primary focus for future research is the development of highly efficient and stereoselective synthetic routes to control the spatial arrangement of substituents on the oxazine (B8389632) ring. This is crucial as the biological activity and material properties of the resulting compounds are often dependent on their stereochemistry.
Recent efforts have demonstrated the feasibility of stereoselective synthesis. For instance, enantiomers of related cyclic α-amino acids have been successfully synthesized, and their crystal structures determined by X-ray diffraction. nih.gov Furthermore, the use of chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) has been instrumental in analyzing the stereoisomeric ratio of 3,6-dihydro-2H-1,2-oxazine mixtures, providing a valuable tool for optimizing stereoselective reactions. researchgate.netrsc.org Asymmetric induction has been observed when the oxazine ring is constructed directly on a chiral moiety, highlighting a promising avenue for future exploration. rsc.org
Future work will likely involve the design and application of novel chiral catalysts and auxiliaries to achieve high levels of enantioselectivity and diastereoselectivity in the formation of the 3,6-dihydro-2H-1,2-oxazine core. The development of such methods will be critical for accessing specific stereoisomers for biological evaluation and other applications. nih.govrsc.org
Exploration of New Derivatization Strategies and Functionalization
Expanding the chemical diversity of 3,6-dihydro-2H-1,2-oxazine derivatives is a key area for future investigation. The ability to introduce a wide range of functional groups at various positions on the oxazine ring will enable the fine-tuning of its physicochemical and biological properties.
Current research has laid the groundwork for such explorations. Solid-phase synthesis has been employed to create mixtures of stereo- and regioisomers of 3,6-dihydro-2H-1,2-oxazines, a technique well-suited for generating compound libraries for high-throughput screening. researchgate.netrsc.org The reductive cleavage of the N-O bond in 1,2-oxazine derivatives offers a pathway to functionalized aminoalcohols, demonstrating the synthetic utility of the oxazine ring as a versatile intermediate. researchgate.net
Future derivatization strategies will likely focus on regioselective functionalization of the heterocyclic ring. This could involve the development of novel protecting group strategies and the use of site-selective reactions to introduce substituents at specific positions. The exploration of post-synthetic modifications of the 3,6-dihydro-2H-1,2-oxazine core will also be a significant area of research, allowing for the rapid generation of diverse compound libraries from a common intermediate. acs.org
Advanced Computational Modeling for Mechanism Prediction and Rational Drug Design
Computational chemistry is becoming an indispensable tool in modern chemical research. For 3,6-dihydro-2H-1,2-oxazines, advanced computational modeling holds immense promise for elucidating reaction mechanisms, predicting molecular properties, and guiding the rational design of new derivatives with desired functionalities.
Theoretical analyses, such as Density Functional Theory (DFT) calculations, have already been applied to understand the structure, dynamics, and reactivity of 1,2-oxazines. researchgate.net These studies have provided insights into the stereochemical outcomes of reactions like the nitroso-Diels-Alder reaction. researchgate.net For instance, DFT calculations have been used to investigate the mechanism of 1,2-oxazine formation via N-oxidation and Meisenheimer rearrangement, proposing and evaluating different possible pathways. acs.org
The future of computational modeling in this area will likely involve more sophisticated approaches to predict the binding of 3,6-dihydro-2H-1,2-oxazine derivatives to biological targets. Molecular docking and molecular dynamics simulations will be crucial for understanding the interactions between these compounds and proteins, facilitating the design of potent and selective inhibitors or agonists. nih.gov These computational tools will accelerate the discovery of new drug candidates by allowing for the virtual screening of large compound libraries and the optimization of lead compounds before their synthesis. nih.gov
Discovery of New Biological Targets and Mechanistic Insights
While some biological activities of 1,2-oxazine derivatives have been reported, a vast landscape of potential biological targets remains to be explored. Future research will focus on identifying new therapeutic applications for compounds based on the 3,6-dihydro-2H-1,2-oxazine scaffold and elucidating their mechanisms of action at the molecular level.
Derivatives of 1,2-oxazines have shown inhibitory activity against enzymes such as 5-lipoxygenase (LOX) and acetylcholinesterase (AChE), suggesting their potential as anti-inflammatory and anti-Alzheimer's agents. nih.gov Furthermore, certain 1,2-oxazine-based small molecules have been found to be selective inhibitors of cyclooxygenase-2 (COX-2), highlighting their potential as anti-inflammatory drugs with reduced side effects. nih.gov The 1,3-oxazine nucleus is also a feature in many biologically active natural products and other bioactive molecules. tandfonline.com
The discovery of new biological targets will be driven by high-throughput screening of diverse 3,6-dihydro-2H-1,2-oxazine libraries against a wide range of biological assays. Once a hit is identified, detailed mechanistic studies, including target identification and validation, will be essential to understand how these compounds exert their biological effects. This will involve a combination of biochemical, biophysical, and cell-based assays to pinpoint the molecular targets and signaling pathways modulated by these compounds. researchgate.netglobalresearchonline.netijpsr.info
Potential in Catalytic Applications
The unique structural and electronic properties of the 3,6-dihydro-2H-1,2-oxazine ring suggest its potential for use in catalysis. While this area is still in its nascent stages, the presence of both nitrogen and oxygen heteroatoms in a constrained ring system offers opportunities for coordination to metal centers and participation in catalytic cycles.
Related oxazoline-containing ligands are well-established in asymmetric catalysis, where their modular nature and ready accessibility have led to their widespread use in a variety of metal-catalyzed transformations. nih.gov This success provides a strong rationale for exploring the catalytic potential of 3,6-dihydro-2H-1,2-oxazine derivatives.
Q & A
Q. What are the common synthetic routes for 3,6-Dihydro-2H-1,2-oxazine hydrochloride?
The compound is typically synthesized via hetero-Diels-Alder reactions between nitroso dienophiles and conjugated dienes, yielding the 1,2-oxazine scaffold. For example, ketoximes derived from ketones and hydroxylamine hydrochloride can react with terminal acetylenes in the presence of chloramine-T to form 6H-1,2-oxazine derivatives . Sodium acetate is often used to buffer the reaction medium. Methodological optimization includes adjusting stoichiometry, temperature (room temperature to 80°C), and solvent polarity to improve yields.
| Example Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| Ketoxime + Terminal acetylene | Chloramine-T, NaOAc, 24h, 80°C | 45-65% |
Q. How can researchers confirm the structural identity of this compound?
Characterization relies on spectroscopic methods:
- NMR : - and -NMR identify proton environments and carbon frameworks. For example, -NMR peaks at δ 3.86–4.20 ppm correspond to oxazine ring protons .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] = 285.81 for CHNO·HCl) .
- Elemental Analysis : Matches calculated vs. observed C/H/N ratios (e.g., C: 68.38% observed vs. 68.24% calculated) .
Q. What analytical techniques are suitable for detecting trace amounts of this compound in complex mixtures?
Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are preferred. In crude oil analysis, GC-MS identified oxazine derivatives via partitioning studies using volatile organic chlorides . Method validation should include spike-recovery experiments and calibration curves to address matrix effects.
Q. What safety protocols are critical when handling this compound?
- Use fume hoods and personal protective equipment (PPE: gloves, lab coats, goggles).
- Avoid inhalation/skin contact; rinse eyes with water for 15 minutes if exposed .
- Store in airtight containers at 2–8°C, away from moisture and oxidizers .
Advanced Research Questions
Q. How can regio- and stereoselectivity be controlled in the synthesis of 3,6-Dihydro-2H-1,2-oxazine derivatives?
Selectivity depends on diene/dienophile electronic and steric properties. Electron-withdrawing groups on nitroso dienophiles favor endo transition states, while bulky substituents on dienes dictate regioselectivity (e.g., 4-chlorophenyl groups guide cycloaddition to C-6) . Computational modeling (DFT) and chiral auxiliaries (e.g., Evans’ oxazolidinones) can further refine stereochemical outcomes.
Q. How should researchers address contradictory data in synthetic yield or analytical detection?
- Case Study : Discrepancies in corrosion studies of oxazine derivatives in crude oil were resolved by repeating experiments under controlled humidity and temperature.
- Method : Cross-validate using orthogonal techniques (e.g., HPLC vs. GC-MS) and statistical analysis (e.g., ANOVA for batch variability) .
Q. What strategies improve the stability of this compound under varying pH and temperature?
Conduct accelerated stability studies:
- pH Stability : Test buffers (pH 1–12) at 25°C/40°C; monitor degradation via UV-Vis or LC-MS.
- Thermal Stability : TGA/DSC analysis identifies decomposition thresholds (>150°C typical for oxazines) .
- Hygroscopicity : Dynamic vapor sorption (DVS) assesses moisture uptake, critical for storage .
Q. How can computational methods aid in predicting reactivity and byproduct formation?
- Molecular Dynamics (MD) : Simulate reaction trajectories to predict intermediates.
- Retrosynthetic Tools (e.g., ICSynth): Propose alternative pathways to minimize side products like over-chlorinated derivatives .
- Machine Learning : Train models on existing reaction databases to optimize solvent/base combinations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
